2,2',3,4,4',5,6,6'-Octobromodifenil éter

Descripción general

Descripción

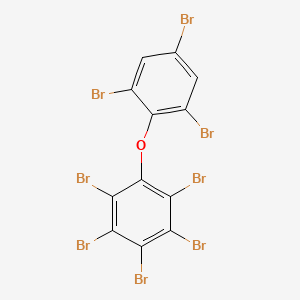

2,2',3,4,4',5,6,6'-Octabromodiphenyl ether is a useful research compound. Its molecular formula is C12H2Br8O and its molecular weight is 801.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,2',3,4,4',5,6,6'-Octabromodiphenyl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2',3,4,4',5,6,6'-Octabromodiphenyl ether including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Ciencias Ambientales: Destino y Transporte

BDE-203 es ampliamente estudiado en las ciencias ambientales para comprender su destino y mecanismos de transporte en los ecosistemas. Debido a su alto contenido de bromo, BDE-203 es persistente en el medio ambiente y puede bioacumularse en la vida silvestre y los humanos. La investigación se centra en su potencial de transporte a larga distancia, las vías de degradación y su presencia en varias matrices ambientales como el suelo, el agua y el aire .

Medicina: Posibles Impactos en la Salud

En el campo de la medicina, BDE-203 se examina por sus posibles impactos en la salud. Como éter difenílico polibromado, está asociado con la disrupción endocrina y los problemas del desarrollo neurológico. Los estudios a menudo investigan los efectos del compuesto en la regulación de la hormona tiroidea y sus posibles vínculos con trastornos como el hipotiroidismo .

Ciencia de Materiales: Retardancia de Llama

La aplicación principal de BDE-203 en la ciencia de materiales es como retardante de llama. Se agrega a una variedad de productos de consumo, incluidos productos electrónicos y textiles, para inhibir la propagación del fuego. La investigación en esta área explora la efectividad de BDE-203 en diferentes materiales, su estabilidad térmica y el desarrollo de alternativas más seguras .

Química Analítica: Detección y Cuantificación

Los químicos analíticos se centran en el desarrollo de métodos sensibles y precisos para la detección y cuantificación de BDE-203 en muestras ambientales y biológicas. Esto incluye avances en las técnicas de cromatografía y espectrometría de masas, que son cruciales para monitorear su presencia y comprender sus patrones de distribución .

Toxicología: Efectos Ecotoxicológicos

Los estudios toxicológicos sobre BDE-203 tienen como objetivo determinar sus efectos ecotoxicológicos. Los investigadores evalúan la toxicidad del compuesto para varios organismos, incluida la vida acuática y las aves, y su potencial para causar toxicidad reproductiva y del desarrollo. El objetivo es informar las evaluaciones de riesgos y las decisiones regulatorias con respecto a su uso y eliminación .

Bioquímica: Interacción con Sistemas Biológicos

En bioquímica, BDE-203 se examina por su interacción con sistemas biológicos. Esto abarca sus vías metabólicas en organismos, su capacidad para unirse a proteínas y ADN y su potencial para inducir estrés oxidativo. Comprender estas interacciones es vital para evaluar los efectos biológicos del compuesto y los posibles riesgos para la salud .

Mecanismo De Acción

Target of Action

2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether, also known as octaBDE, is a brominated flame retardant . It belongs to the group of polybrominated diphenyl ethers (PBDEs) . The primary targets of this compound are materials that are prone to catching fire, such as the housings of electrical and electronic equipment . It is used mainly in the plastic acrylonitrile butadiene styrene, but also in high impact polystyrene, polybutylene terephthalate, and polyamides .

Mode of Action

The mode of action of 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether involves its incorporation into materials to make them resistant to fire . It is used in conjunction with antimony trioxide as a flame retardant . The compound works by releasing bromine atoms when the material is exposed to high temperatures . These bromine atoms can then interfere with the combustion process, thereby reducing the flammability of the material .

Biochemical Pathways

It is known that pbdes, the group of compounds to which it belongs, can accumulate in the environment and in living organisms, leading to potential health effects .

Pharmacokinetics

It is known that the compound has low solubility in water , which could affect its distribution and elimination in the environment and in organisms.

Result of Action

The primary result of the action of 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether is the reduction of flammability in materials . This can help prevent the spread of fires and reduce damage caused by fires . The compound can also accumulate in the environment and in organisms, potentially leading to health effects .

Action Environment

The action of 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether is influenced by environmental factors such as temperature and the presence of other chemicals . For example, the release of bromine atoms, which is crucial for its flame-retardant action, occurs when the material is exposed to high temperatures . Furthermore, the compound’s effectiveness can be enhanced when used in conjunction with other flame retardants such as antimony trioxide .

Análisis Bioquímico

Biochemical Properties

2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been found to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The interaction with these enzymes can lead to the formation of reactive metabolites, which may cause cellular damage. Additionally, 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether can bind to thyroid hormone transport proteins, disrupting normal hormone function .

Cellular Effects

The effects of 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. This compound can alter gene expression by modulating transcription factors and other regulatory proteins. Furthermore, 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether affects cellular metabolism by interfering with mitochondrial function, leading to reduced ATP production and increased production of reactive oxygen species .

Molecular Mechanism

At the molecular level, 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether exerts its effects through several mechanisms. It can bind to and inhibit the activity of various enzymes, including those involved in detoxification processes. This inhibition can lead to the accumulation of toxic substances within cells. Additionally, 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether can activate nuclear receptors, such as the aryl hydrocarbon receptor, which regulates the expression of genes involved in xenobiotic metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether change over time. The compound is relatively stable, but it can undergo degradation under certain conditions, leading to the formation of less brominated diphenyl ethers. Long-term exposure to 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether has been associated with persistent alterations in cellular function, including changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether vary with different dosages in animal models. At low doses, the compound may cause subtle changes in cellular function, while higher doses can lead to significant toxicity. Adverse effects observed at high doses include liver damage, neurotoxicity, and reproductive toxicity. Threshold effects have been noted, indicating that there is a dose below which no adverse effects are observed .

Metabolic Pathways

2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of hydroxylated and debrominated metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of various metabolites within cells .

Transport and Distribution

Within cells and tissues, 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether is transported and distributed through interactions with specific transporters and binding proteins. It can accumulate in lipid-rich tissues due to its hydrophobic nature. The compound’s localization and accumulation can affect its activity and potential toxicity .

Subcellular Localization

The subcellular localization of 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the endoplasmic reticulum and mitochondria. This localization can impact its function and interactions with other biomolecules .

Actividad Biológica

2,2',3,4,4',5,6,6'-Octabromodiphenyl ether (also referred to as OctaBDE or BDE-203) is a member of the polybrominated diphenyl ethers (PBDEs), a class of flame retardants widely used in various applications due to their effectiveness in preventing fires. However, concerns regarding their environmental persistence and potential health risks have led to increased scrutiny and regulation of these compounds. This article explores the biological activity of OctaBDE, focusing on its toxicological effects, mechanisms of action, and implications for human and ecological health.

- Molecular Formula: C12H2Br8O

- Molecular Weight: Approximately 785.376 g/mol

- Structure: OctaBDE consists of two phenyl rings connected by an ether bond with eight bromine atoms substituted at specific positions.

1. Endocrine Disruption

Research indicates that OctaBDE acts as a ligand-activated transcriptional activator. It binds to the xenobiotic response element (XRE) in gene promoter regions, influencing gene expression related to metabolic processes. This interaction can disrupt endocrine functions by altering hormonal signaling pathways.

2. Toxicological Effects

OctaBDE has been associated with various toxicological effects:

- Aquatic Toxicity: Studies have shown that OctaBDE can induce toxicity in aquatic organisms, leading to concerns about its bioaccumulation and biomagnification in food webs .

- Developmental Toxicity: Research involving animal models indicates that exposure to OctaBDE can result in developmental abnormalities and neurobehavioral changes in offspring .

- Metabolic Interference: OctaBDE has been shown to interfere with human metabolic processes, potentially leading to adverse health effects such as thyroid hormone disruption and liver enlargement .

Environmental Persistence and Bioaccumulation

OctaBDE is classified as a persistent organic pollutant (POP) due to its stability and tendency to bioaccumulate in the environment. Its degradation products are often more toxic than the parent compound, raising additional environmental concerns . The compound has been detected in various environmental matrices, including sediments and biota from coastal waters, indicating widespread distribution and persistence .

Case Study 1: Aquatic Toxicity Assessment

A study conducted on teleost fishes revealed that OctaBDE concentrations were detected at ng/g lipid levels. These findings highlight the potential for bioaccumulation in aquatic ecosystems and the associated risks for higher trophic levels .

Case Study 2: Developmental Impact on Rodents

In a rodent model study, pregnant dams exposed to OctaBDE exhibited reduced thyroid hormone levels, which correlated with behavioral changes in their offspring. This suggests that even low-level exposure during critical developmental windows can lead to significant neurodevelopmental effects .

Comparative Analysis of PBDE Congeners

The biological activity of OctaBDE can be compared with other PBDE congeners such as pentaBDE and decaBDE. The following table summarizes key differences:

| Congener | Toxicity Level | Bioaccumulation Potential | Endocrine Disruption |

|---|---|---|---|

| OctaBDE | Moderate | High | Yes |

| PentaBDE | High | Very High | Yes |

| DecaBDE | Low | Moderate | Limited |

Propiedades

IUPAC Name |

1,2,3,4,5-pentabromo-6-(2,4,6-tribromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Br8O/c13-3-1-4(14)11(5(15)2-3)21-12-9(19)7(17)6(16)8(18)10(12)20/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZABCBOJTHQTSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Br8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196255 | |

| Record name | 2,2',3,4,4',5,6,6'-Octabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

801.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446255-54-5 | |

| Record name | 2,2',3,4,4',5,6,6'-Octabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446255545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4,4',5,6,6'-Octabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4,4',5,6,6'-OCTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/904HBL1573 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.